Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester
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Overview
Description
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the hydrogen atom on the benzene ring is substituted with a phenylmethylamino group and a thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid and methanol are reacted in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester involves its interaction with specific molecular targets. The phenylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a hydroxyl group instead of the phenylmethylamino and thio groups.
Benzoic acid, 2-amino-, phenylmethyl ester: This compound has an amino group instead of the phenylmethylamino and thio groups.
Benzoic acid, 2-methyl-, methyl ester: This compound has a methyl group instead of the phenylmethylamino and thio groups.
Uniqueness
The uniqueness of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylmethylamino and thio groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
34757-96-5 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
methyl 2-(benzylamino)sulfanylbenzoate |
InChI |
InChI=1S/C15H15NO2S/c1-18-15(17)13-9-5-6-10-14(13)19-16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |
InChI Key |
XEFUGRNMPZZWFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SNCC2=CC=CC=C2 |
Origin of Product |
United States |
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